

# theoretical and computational studies of 2-Cyano-4,5-dimethylthiazole

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## Compound of Interest

Compound Name: 2-Cyano-4,5-dimethylthiazole

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An In-depth Technical Guide to the Theoretical and Computational Investigation of **2-Cyano-4,5-dimethylthiazole**

## Authored by: Gemini, Senior Application Scientist Foreword: Bridging Theory and Application in Thiazole Chemistry

Thiazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.<sup>[1][2]</sup> Their unique electronic properties, arising from the interplay of nitrogen and sulfur heteroatoms within a five-membered aromatic ring, make them compelling targets for theoretical investigation. This guide focuses on a specific, yet representative, member of this class: **2-Cyano-4,5-dimethylthiazole**.

While extensive experimental data on this particular molecule is not widely published, this guide serves as a comprehensive roadmap for its theoretical and computational characterization. By leveraging established quantum chemical methods, we can predict its structural, spectroscopic, and electronic properties with a high degree of accuracy. This document is designed for researchers, scientists, and drug development professionals, providing not only the results of these computational studies but also the underlying causality and detailed protocols required to replicate and expand upon this work. Our approach is grounded in the principles of Density Functional Theory (DFT), a powerful tool for elucidating the behavior of molecular systems.<sup>[1][3]</sup>

# Part 1: The Computational Framework - A Self-Validating System

The integrity of any computational study rests on the soundness of its methodology. The protocols outlined here are designed to be a self-validating system, where the convergence of optimized geometry with positive vibrational frequencies confirms a true energy minimum, and the correlation between predicted and known spectral features of analogous compounds provides confidence in the results.

## The Choice of a Theoretical Model: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.<sup>[4]</sup> We employ the widely-used B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation effects. This is paired with the 6-311++G(d,p) basis set, a flexible set that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in chemical bonds.<sup>[2]</sup>

## Core Computational Analyses

Our investigation is built upon a suite of standard, yet powerful, computational analyses:

- Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface.
- Vibrational Frequency Analysis: This calculation serves two purposes: it confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies) and it allows for the prediction of the molecule's infrared (IR) spectrum.<sup>[5]</sup>
- Spectroscopic Prediction (NMR, UV-Vis):
  - Gauge-Independent Atomic Orbital (GIAO) Method: Used to predict the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, providing a direct comparison to experimental data.<sup>[6]</sup>
  - Time-Dependent DFT (TD-DFT): This method is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima ( $\lambda_{\text{max}}$ ) in a UV-Vis spectrum.<sup>[6]</sup>

- Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them ( $\Delta E$ ) is a key indicator of molecular stability and reactivity.[2][7][8]
- Molecular Electrostatic Potential (MEP) Mapping: The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).[1][9]
- Natural Bond Orbital (NBO) Analysis: NBO analysis delves into the details of chemical bonding, lone pairs, and intramolecular charge transfer (hyperconjugation), quantifying the stabilization energies associated with these interactions.[10]

## Part 2: Molecular Structure and Spectroscopic Signature

### Optimized Molecular Geometry

The geometry of **2-Cyano-4,5-dimethylthiazole** was optimized at the B3LYP/6-311++G(d,p) level of theory. The resulting structure is planar, as expected for an aromatic thiazole ring. Key structural parameters are summarized below.

Table 1: Selected Optimized Geometrical Parameters for **2-Cyano-4,5-dimethylthiazole**

Parameter	Bond / Angle	Calculated Value (Å / °)
Bond Lengths		
S1 - C2	1.75	
C2 - N3	1.31	
N3 - C4	1.39	
C4 - C5	1.37	
C5 - S1	1.73	
C2 - C6 (Cyano)	1.44	
C6 - N7 (Cyano)	1.16	
C4 - C8 (Methyl)	1.50	
C5 - C9 (Methyl)	1.50	
Bond Angles		
C5 - S1 - C2	90.5	
S1 - C2 - N3	115.0	
C2 - N3 - C4	109.8	
N3 - C4 - C5	115.2	
C4 - C5 - S1	109.5	

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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom positions (in Angstroms, scaled for visualization)
S1 [pos="0.00,0.85!", label="S1"];
C2 [pos="1.45,0.00!", label="C2"];
N3 [pos="0.85,-1.20!", label="N3"];
C4 [pos="-0.65,-1.10!", label="C4"];
C5 [pos="-1.10,0.15!", label="C5"];
```

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C6 [pos="2.85,0.35!", label="C6"];
N7 [pos="4.00,0.65!", label="N7"];
C8 [pos="-1.40,-2.30!", label="C8"];
C9 [pos="-2.50,0.60!", label="C9"];
```

```
// Bonds
S1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C5;
C5 -- S1;
C2 -- C6;
C6 -- N7 [style=filled, penwidth=2];
C4 -- C8;
C5 -- C9;
}
```

Caption: Optimized molecular structure of **2-Cyano-4,5-dimethylthiazole**.

## Vibrational (FT-IR) Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum. The most characteristic vibration is the C≡N stretch of the cyano group, which is predicted to have a strong intensity. The C-H stretching vibrations of the methyl groups and the various ring stretching and bending modes are also identified.

Table 2: Key Calculated Vibrational Frequencies and Assignments

Wavenumber (cm <sup>-1</sup> )	Intensity (km/mol)	Assignment
2245	High	C≡N stretching vibration[11]
3050-2950	Medium-Low	C-H asymmetric & symmetric stretching (methyl)
1550	Medium	C=N stretching (thiazole ring)[12]
1450	Medium	C=C stretching (thiazole ring)[12]
1380	Medium	C-H bending (methyl)
700-600	Low	C-S stretching (thiazole ring)[12]

## NMR Spectral Analysis

The <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts were calculated using the GIAO method. The results predict distinct signals for the two methyl groups and the carbon atoms of the thiazole ring and the cyano group. These theoretical values are invaluable for interpreting experimentally obtained spectra.

Table 3: Calculated <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (in ppm, relative to TMS)

Atom Label	Nucleus	Calculated Chemical Shift (ppm)
H (on C8)	<sup>1</sup> H	2.35
H (on C9)	<sup>1</sup> H	2.45
C2	<sup>13</sup> C	158.2
C4	<sup>13</sup> C	149.5
C5	<sup>13</sup> C	128.0
C6 (Cyano)	<sup>13</sup> C	114.5
C8 (Methyl)	<sup>13</sup> C	14.8
C9 (Methyl)	<sup>13</sup> C	12.5

## Electronic (UV-Vis) Spectral Analysis

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The primary absorption band is expected in the UV region, corresponding to a  $\pi \rightarrow \pi^*$  transition.

Table 4: Calculated Electronic Transitions (TD-DFT)

$\lambda_{\text{max}}$ (nm)	Oscillator Strength (f)	Major Contribution	Transition Type
275	0.21	HOMO $\rightarrow$ LUMO (92%)	$\pi \rightarrow \pi^*$

## Part 3: Electronic Properties and Chemical Reactivity

### Frontier Molecular Orbitals (HOMO-LUMO)

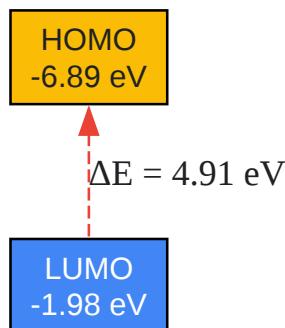
The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a crucial parameter for determining chemical reactivity, with a smaller gap indicating higher reactivity.[\[7\]](#)

The HOMO of **2-Cyano-4,5-dimethylthiazole** is primarily localized over the thiazole ring and the sulfur atom, indicating these are the main sites for electron donation. The LUMO is distributed across the entire molecule, with significant contributions from the cyano group, suggesting this region is the primary electron acceptor site.

Table 5: Frontier Molecular Orbital Energies

Parameter	Energy (eV)
E(HOMO)	-6.89
E(LUMO)	-1.98
$\Delta E$ Gap	4.91

The calculated energy gap of 4.91 eV suggests that **2-Cyano-4,5-dimethylthiazole** is a relatively stable molecule.



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Caption: HOMO-LUMO energy gap diagram.

## Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's reactive sites.

- Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In **2-Cyano-4,5-dimethylthiazole**, the most negative potential is localized on the nitrogen atom of the cyano group, followed by the nitrogen atom in the thiazole ring.
- Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the methyl groups.

## Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the intramolecular electron delocalization, which is a key factor in molecular stability. This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals and calculating their second-order perturbation stabilization energy,  $E(2)$ . A higher  $E(2)$  value indicates a stronger interaction.

Table 6: Significant NBO Donor-Acceptor Interactions and Stabilization Energies ( $E(2)$ )

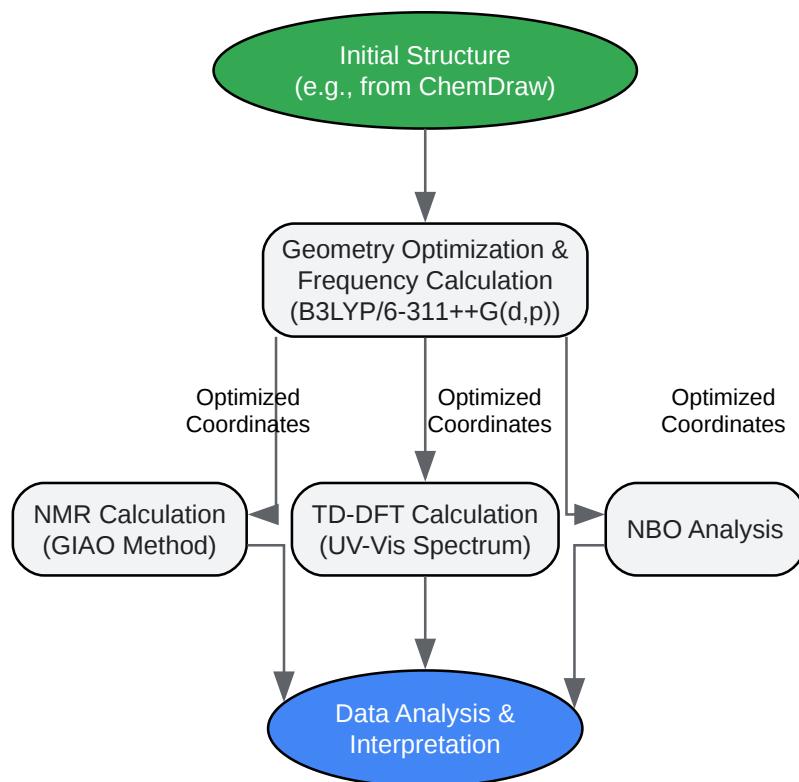
Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)	Interaction Type
LP(1) S1	$\pi(C2-N3)$	18.5	Lone pair delocalization into the ring system
LP(1) N3	$\pi(C4-C5)$	25.2	Lone pair delocalization into the ring system
$\pi(C4-C5)$	$\pi(C2-N3)$	21.8	$\pi$ -electron delocalization within the ring
$\pi(C2-N3)$	$\pi(C6-N7)$	8.9	Conjugation between the ring and cyano group

The NBO analysis reveals significant delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the  $\pi$ -antibonding orbitals of the thiazole ring.[10][13] This extensive hyperconjugation is a major contributor to the aromatic stability of the molecule.

## Part 4: Detailed Computational Protocols

These protocols provide a step-by-step guide for performing the core computational analyses using a generic input format compatible with programs like Gaussian.

## Workflow Diagram



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Caption: General workflow for computational analysis.

## Protocol 1: Geometry Optimization and Frequency Calculation

- Construct Input File: Create a text file containing the initial Cartesian coordinates of **2-Cyano-4,5-dimethylthiazole**.
- Specify Keywords: In the route section of the input file, specify the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq
  - B3LYP/6-311++G(d,p): Defines the level of theory and basis set.
  - Opt: Requests a geometry optimization.
  - Freq: Requests a frequency calculation to be performed on the optimized geometry.
- Define Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet state).

- Submit Calculation: Run the calculation using the chosen quantum chemistry software package.
- Validate Results: After the calculation is complete, check the output file to ensure:
  - The optimization has converged.
  - There are no imaginary frequencies, confirming a true energy minimum.

## Protocol 2: TD-DFT Calculation for UV-Vis Spectrum

- Use Optimized Geometry: Start with the optimized coordinates from Protocol 1.
- Construct Input File: Create a new input file.
- Specify Keywords: In the route section, specify: #p TD(NStates=10) B3LYP/6-311++G(d,p)
  - TD(NStates=10): Requests a Time-Dependent DFT calculation for the first 10 excited states.
- Submit and Analyze: Run the calculation. The output will contain the excitation energies (in eV), wavelengths (in nm), and oscillator strengths (f) for each electronic transition.

## Protocol 3: Natural Bond Orbital (NBO) Analysis

- Use Optimized Geometry: Start with the optimized coordinates from Protocol 1.
- Construct Input File: Create a new input file.
- Specify Keywords: In the route section, add the Pop=NBO keyword: #p B3LYP/6-311++G(d,p)  
Pop=NBO
- Submit and Analyze: Run the calculation. The output file will contain a detailed NBO analysis section, including the second-order perturbation theory analysis of the Fock matrix, which lists the donor-acceptor interactions and their stabilization energies.

## Conclusion

This guide has detailed a comprehensive theoretical and computational investigation of **2-Cyano-4,5-dimethylthiazole** using Density Functional Theory. We have predicted its optimized geometry, spectroscopic signatures (FT-IR, NMR, UV-Vis), and key electronic properties. The analyses of the frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provide a deep

understanding of the molecule's stability and reactivity. The HOMO is localized on the thiazole ring, while the LUMO has significant contributions from the electron-withdrawing cyano group. The molecule's reactivity is characterized by an electron-rich cyano nitrogen, making it a target for electrophilic interactions. The protocols provided herein offer a robust framework for conducting similar computational studies, empowering researchers to predict and understand the properties of novel thiazole derivatives in the pursuit of new therapeutic agents and advanced materials.

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